Isopropyl palmitate

Catalog No.
S530949
CAS No.
142-91-6
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl palmitate

CAS Number

142-91-6

Product Name

Isopropyl palmitate

IUPAC Name

propan-2-yl hexadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3

InChI Key

XUGNVMKQXJXZCD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C

Solubility

Very soluble in acetone, benzene, ether, ethanol
Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils

Synonyms

Isopropyl palmitate; HSDB 2647; AI3-05733; BRN 1786567; EINECS 205-571-1; Emcol-IP; Isopropyl hexadecanoate; JA-FA Ipp; NSC 69169; NSC-69169; NSC69169;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)C

Description

The exact mass of the compound Isopropyl palmitate is 298.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in acetone, benzene, ether, ethanolsoluble in 4 parts 90% alcohol; soluble in mineral and fixed oilsin water, 2.51x10-3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69169. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Palmitates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Bioactive Bilayer Films

Biocatalytic Production

Transdermal Drug Delivery

Cosmetic Formulations

Plastic Manufacturing

Pluronic Lecithin Organogels

Isopropyl palmitate is an ester derived from the reaction of isopropyl alcohol and palmitic acid. Its chemical formula is C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_2, corresponding to the structure CH3(CH2)14COOCH(CH3)2\text{CH}_3(\text{CH}_2)_{14}\text{COOCH}(\text{CH}_3)_2. This compound appears as a clear, colorless, and practically odorless liquid, characterized by its emollient properties, making it a popular ingredient in cosmetic and personal care products such as skin creams, shampoos, and conditioners. Isopropyl palmitate functions as a moisturizer, thickening agent, and anti-static agent, contributing to the texture and feel of formulations .

The synthesis of isopropyl palmitate typically involves a two-step noncatalytic reaction mechanism:

  • Formation of Palmitoyl Chloride: Palmitic acid reacts with thionyl chloride to form palmitoyl chloride.
  • Esterification: The palmitoyl chloride then reacts with isopropyl alcohol to yield isopropyl palmitate.

The reaction kinetics have been studied, revealing that it follows second-order kinetics with specific activation energies for each step: approximately 46 kJ/mol for the acylation reaction and 54 kJ/mol for the alcoholysis reaction .

Additionally, isopropyl palmitate can undergo hydrolysis in the presence of water to regenerate palmitic acid and isopropanol. It also reacts with sodium hydroxide and carbon disulfide to produce sodium isopropyl xanthate, which has applications in herbicides and ore flotation .

The primary method for synthesizing isopropyl palmitate involves the following steps:

  • Esterification Reaction: This can be performed using thionyl chloride to convert palmitic acid into palmitoyl chloride followed by reaction with isopropanol.
  • Noncatalytic Method: A two-step noncatalytic process has been established, which allows for continuous production under controlled conditions .
  • Alternative Methods: Other methods may include enzymatic catalysis or microwave-assisted synthesis to enhance yield and reduce reaction times.

Isopropyl palmitate finds extensive use across various industries:

  • Cosmetics and Personal Care: As an emollient and moisturizer in creams, lotions, shampoos, and conditioners.
  • Pharmaceuticals: Used as a solvent or carrier in topical formulations.
  • Food Industry: Serves as a flavoring agent due to its safety profile.
  • Industrial

Research on interaction studies involving isopropyl palmitate has shown its compatibility with various other compounds used in formulations. It can enhance the solubility of active ingredients in topical applications and improve the texture of emulsions. Additionally, its interactions with surfactants have been explored to optimize microemulsion systems .

Isopropyl palmitate shares structural similarities with several other fatty acid esters. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Isopropyl myristateEster of myristic acidShorter carbon chain than isopropyl palmitate
Ethyl hexanoateEster of hexanoic acidLower molecular weight; used in flavoring
Isobutyl stearateEster of stearic acidLonger carbon chain; used in lubricants
Propylene glycol laurateEster of lauric acidUsed primarily as an emulsifier
Butyl oleateEster of oleic acidLiquid at room temperature; used in food industry

Isopropyl palmitate stands out due to its balance between emollient properties and low toxicity, making it particularly suitable for cosmetic applications where skin compatibility is essential . Its unique combination of properties allows it to serve multiple roles in formulations while maintaining safety standards for consumer products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

8.2

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Boiling Point

160 °C at 2 mm Hg
342.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.852 g/mL at 25 °C
Density: 0.8404 g/cu cm at 38 °C

LogP

log Kow = 8.16 (est)

Odor

Almost odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

13.5 °C
13 - 14 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8CRQ2TH63M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 863 of 874 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Several pharmacopoeias recommend the membrane filtration method for the sterility test of ophthalmic ointments. Isopropyl myristate, a fatty acid ester that exhibits high toxicity mainly against Gram-negative microorganisms, is indicated as a solvent for ointments.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...

Vapor Pressure

0.0000559 [mmHg]
5.59X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

142-91-6

Absorption Distribution and Excretion

Palmitic acid is a component of most animal fats, comprising up to 50% of them. The acid is normally metabolized by beta-oxidation or stored in fat deposits, as are most of the alcohol moieties after they are oxidized to fatty acids. The terminal groups of the iso-alcohols may yield acetone for excretion or for further metabolism. /Palmitic acid/

Wikipedia

Isopropyl_palmitate
Mebutizide

Drug Warnings

Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Antistatic; Emollient; Solvent; Binding

Methods of Manufacturing

REACTION OF PALMITIC ACID AND ISOPROPYL ALCOHOL IN THE PRESENCE OF AN ACID CATALYST

General Manufacturing Information

Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Hexadecanoic acid, 1-methylethyl ester: ACTIVE
... A large number of oils and surfactants are available, which can be used as components of microemulsion systems for transdermal delivery but their toxicity, irritation potential, and unclear mechanism of action limit their use. Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
Isopropyl palmitate may be used in cosmetics and personal care products marketed in Europe ... provided the fatty acids and fatty alcohols are not of animal origin.

Interactions

... Oxaprozin, nimesulide, gliclazide, and ribavirin ... were selected to assess the enhancing activity of pre-treatment solutions consisting of isopropyl palmitate (IP) in ethanol (5%, 10%, 15%and 20%, w/w, respectively) across excised rat skin using Franz diffusion cells and HPLC detection. All pre-treatment solutions produced a significant increase in the flux and permeation of all four penetrants (p<0.001) and a relationship between penetrant lipophilicity and enhancement effect was observed. The general order of IP effectiveness at concentration was 20%>15%>10%>5% (w/w). The lag-time of drugs did not significantly change except for ribavirin.

Dates

Modify: 2023-08-15
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